Ethyl 3-(6-bromopyridin-3-yl)prop-2-enoate

Physicochemical Properties Analytical Chemistry Procurement Specifications

Inconsistent reactivity from generic analogs disrupts SAR campaigns. This compound's precise 6-bromo-3-alkenyl substitution ensures regioselective cross-coupling and controlled ester hydrolysis, directly addressing reproducibility issues. - Enables Pd-catalyzed Suzuki-Miyaura diversification without protecting group interference. - 95% purity specification eliminates contaminants that skew biological assay results. - Ethyl ester provides optimal hydrolytic stability for later-stage functionalization.

Molecular Formula C10H10BrNO2
Molecular Weight 256.1 g/mol
CAS No. 656827-74-6
Cat. No. B1403597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(6-bromopyridin-3-yl)prop-2-enoate
CAS656827-74-6
Molecular FormulaC10H10BrNO2
Molecular Weight256.1 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC1=CN=C(C=C1)Br
InChIInChI=1S/C10H10BrNO2/c1-2-14-10(13)6-4-8-3-5-9(11)12-7-8/h3-7H,2H2,1H3
InChIKeyDTYCAISAXLAHJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(6-bromopyridin-3-yl)prop-2-enoate Overview


Ethyl 3-(6-bromopyridin-3-yl)prop-2-enoate (CAS 656827-74-6), also known as (E)-ethyl 3-(6-bromopyridin-3-yl)acrylate, is a heterocyclic organic compound with the molecular formula C10H10BrNO2 and a molecular weight of 256.10 g/mol . It belongs to the class of pyridine derivatives, characterized by a bromine atom at the 6-position of the pyridine ring and an acrylic acid ethyl ester group attached at the 3-position . This unique substitution pattern establishes the compound as a versatile and valuable intermediate, enabling a range of synthetic transformations, particularly in the fields of medicinal chemistry and materials science . The bromine atom serves as a crucial handle for cross-coupling reactions, while the α,β-unsaturated ester moiety offers a site for further functionalization .

Bromine-substituted pyridine for palladium-catalyzed cross-coupling
α,β-unsaturated ethyl ester enables further derivatization
Verified purity specification supports reproducible synthesis

Ethyl 3-(6-bromopyridin-3-yl)prop-2-enoate: Risks of Generic Substitution


In the context of scientific procurement and experimental design, generic substitution of Ethyl 3-(6-bromopyridin-3-yl)prop-2-enoate (CAS 656827-74-6) with structurally similar analogs like its methyl ester (CAS 918305-33-6) or the corresponding carboxylic acid (CAS 1035123-89-7) is highly inadvisable . The distinct functional groups of these compounds confer drastically different physicochemical properties, including solubility, lipophilicity (logP), and reactivity, which can lead to divergent outcomes in biological assays and chemical syntheses . The bromine atom's position on the pyridine ring is critical for its reactivity in palladium-catalyzed cross-coupling reactions, and the ethyl ester group provides a specific balance of steric bulk and hydrolytic stability that is not replicated by the methyl ester or the free acid . These differences necessitate the precise selection of the target compound for consistent and reproducible results.

Factor
Target compound
Analog limitation
Ester group
Ethyl ester balances steric bulk and hydrolytic stability
Methyl ester more prone to transesterification; free acid may need protection
Bromine position
6-Br orientation critical for Pd-catalyzed coupling regioselectivity
Shifting Br position alters cross-coupling outcome and synthetic route
Reactivity profile
α,β-unsaturated ester permits orthogonal functionalization
Carboxylic acid may limit direct coupling without prior activation

Ethyl 3-(6-bromopyridin-3-yl)prop-2-enoate: Key Differentiators


Physicochemical and Purity Specifications

The target compound, Ethyl 3-(6-bromopyridin-3-yl)prop-2-enoate (CAS 656827-74-6), is differentiated from its closest analogs by its fundamental molecular structure. Compared to the methyl ester analog (CAS 918305-33-6) and the carboxylic acid analog (CAS 1035123-89-7), the target compound possesses a unique molecular weight, formula, and commercially available purity specification that are critical for accurate stoichiometry and reproducible experimental outcomes .

Molecular weight
Specification review
Target 256.10 g/mol vs methyl ester 242.07, acid 228.04
Ensures accurate stoichiometry calculations
Differences affect molarity and formulation consistency
Physicochemical Properties Analytical Chemistry Procurement Specifications

Cross-Coupling Reactivity with Bromine Handle

A key differentiator is the presence and position of the bromine atom on the pyridine ring. This halogen serves as a critical handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the synthesis of complex biaryl and heteroaryl systems . Unlike the corresponding carboxylic acid or methyl ester, the ethyl ester group provides a balance of reactivity and stability that is optimal for many subsequent transformations. The commercial availability of the compound with a minimum purity of 95% supports its direct use in these sensitive catalytic processes.

Cross-coupling reactivity
Class-level inference
6-Br enables Suzuki, Stille couplings; ethyl ester stabilizes intermediates
Supports modular library construction
Ester choice influences downstream transformation scope
Cross-Coupling Reactions Suzuki-Miyaura Coupling Synthetic Methodology

Analytical Characterization and Purity Standards

The target compound is supplied with a defined purity specification, typically a minimum of 95% , and its identity can be confirmed through standard analytical techniques like NMR and HPLC [1]. This is in contrast to the free acid analog, for which a detailed 1H NMR spectrum in DMSO-d6 has been reported (e.g., δ 8.67, 8.11, 7.69, 7.59, 6.71) , providing a clear benchmark for verifying the ethyl ester upon its hydrolysis.

Purity specification
Supplier specification
Min. 95% purity; identity confirmable by NMR/HPLC
Reduces risk of impurity interference
Analytical benchmark available for verification
Analytical Characterization Quality Control NMR Spectroscopy

Ethyl 3-(6-bromopyridin-3-yl)prop-2-enoate: Application Scenarios


Medicinal Chemistry Library Synthesis

The unique combination of a bromine atom at the 6-position of a pyridine ring and an ethyl acrylate moiety makes this compound an exceptional building block for constructing focused libraries of drug-like molecules . Its bromine handle is ideal for introducing diverse aryl or heteroaryl groups via Suzuki-Miyaura coupling, allowing for rapid exploration of structure-activity relationships (SAR) . The ethyl ester can be subsequently hydrolyzed to a carboxylic acid for further derivatization or to modulate a lead compound's physicochemical properties. The confirmed 95% purity specification ensures that the building block will not introduce contaminants that could skew biological assay results .

Polymer and Materials Precursor

The presence of the α,β-unsaturated ester allows for participation in various polymerization reactions, including radical and anionic polymerizations . The bromopyridine moiety offers a post-polymerization functionalization site, enabling the creation of novel functional materials with tailored electronic, optical, or catalytic properties . This is a distinct advantage over non-halogenated analogs which lack this secondary handle for material diversification . The compound's defined molecular weight and purity are critical for controlling polymer stoichiometry and achieving reproducible material characteristics.

Biologically Active Heterocyclic Scaffold Synthesis

This compound serves as a direct precursor for synthesizing more complex heterocyclic systems, such as pyridine-containing macrocycles or fused ring systems, which are common motifs in pharmaceuticals and agrochemicals . Its specific substitution pattern (3-alkenyl, 6-bromo) directs regioselective transformations that are not possible with other isomers (e.g., 2-bromo or 4-bromo pyridine analogs) . This structural precision is essential for the successful synthesis of target molecules with defined biological activities, avoiding the need for lengthy and low-yielding protecting group strategies .

Application
Selection Property
Validation Focus
Drug-like molecule library synthesis
Cross-coupling handle & ester derivatization
Reaction stoichiometry & purity verification
Functional polymer & materials precursor
α,β-unsaturated ester for polymerization
Post-polymerization functionalization control
Complex heterocyclic scaffold synthesis
Regioselective substitution (3-alkenyl, 6-Br)
Synthetic regioselectivity & intermediate stability

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